molecular formula C3H3Na5O10P2 B1140870 pentasodium;(2R)-2,3-diphosphonatooxypropanoate CAS No. 102783-53-9

pentasodium;(2R)-2,3-diphosphonatooxypropanoate

Cat. No.: B1140870
CAS No.: 102783-53-9
M. Wt: 375.95
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

The primary target of 2,3-Diphospho-D-glyceric Acid Pentasodium Salt is hemoglobin present in the concave center of red blood cells . Hemoglobin is a protein in red blood cells that carries oxygen from the lungs to the body’s tissues and returns carbon dioxide from the tissues back to the lungs.

Mode of Action

2,3-Diphospho-D-glyceric Acid Pentasodium Salt binds to hemoglobin, reducing its oxygen affinity . This means that the compound makes it easier for hemoglobin to release oxygen to the tissues, enhancing oxygen delivery throughout the body.

Biochemical Pathways

The compound is a metabolite of glycolysis within human erythrocytes, produced by 2,3-diphosphoglycerate mutase in an alternative to the glycolytic pathway . Glycolysis is the metabolic pathway that converts glucose into pyruvate, releasing energy.

Pharmacokinetics

As a highly anionic polyphosphorus compound , it is likely to have unique pharmacokinetic properties. Its solubility in water suggests it could be readily absorbed and distributed in the body.

Result of Action

The binding of 2,3-Diphospho-D-glyceric Acid Pentasodium Salt to hemoglobin results in enhanced oxygen delivery to the body’s tissues . Additionally, it is an endogenous, selective inhibitor of vascular calcification (VC) and significantly delays the formation of crystalline calpain particles (CPP) . It also inhibits calcification in the mouse vascular smooth muscle cell line (MOVAS) without cytotoxic effects .

Safety and Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

Given its properties and potential applications, future research may explore its use in producing radical species and its role in inhibiting vascular calcification .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-diphospho-D-glyceric acid pentasodium salt typically involves the phosphorylation of D-glyceric acid. The reaction is carried out in an aqueous medium with the addition of phosphoric acid and sodium hydroxide to achieve the pentasodium salt form . The reaction conditions include maintaining a controlled pH and temperature to ensure the stability of the compound.

Industrial Production Methods: Industrial production of 2,3-diphospho-D-glyceric acid pentasodium salt involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the compound, which is then extracted and purified through a series of chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 2,3-Diphospho-D-glyceric acid pentasodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

pentasodium;(2R)-2,3-diphosphonatooxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O10P2.5Na/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8;;;;;/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11);;;;;/q;5*+1/p-5/t2-;;;;;/m1...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRMRMXBVAUXKZ-WXQRJNCRSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Na5O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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